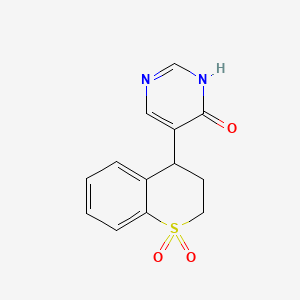
5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-二氢-2H-1-苯并噻喃-4-基)-4(1H)-嘧啶酮 S,S-二氧化物是一种合成有机化合物,属于杂环化合物类。这些化合物以其环状结构中存在除碳以外的原子为特征,这赋予了其独特的化学和生物学特性。
准备方法
合成路线和反应条件
5-(3,4-二氢-2H-1-苯并噻喃-4-基)-4(1H)-嘧啶酮 S,S-二氧化物的合成通常涉及多步有机反应。常见的合成路线可能包括:
苯并噻喃环的形成: 这可以通过涉及含硫前体的环化反应实现。
嘧啶酮的形成: 嘧啶酮环可以通过涉及尿素或其衍生物的缩合反应合成。
S,S-二氧化物的形成: 使用过氧化氢或过酸等氧化剂的氧化反应可以引入 S,S-二氧化物官能团。
工业生产方法
工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力)以及结晶或色谱等提纯技术。
化学反应分析
反应类型
氧化: 该化合物可以进行进一步的氧化反应,可能改变其生物活性。
还原: 还原反应可能会将 S,S-二氧化物基团还原回硫醚或亚砜。
取代: 各种亲核或亲电取代反应可以修饰苯并噻喃或嘧啶酮环。
常用试剂和条件
氧化剂: 过氧化氢,过酸。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化物,胺,醇。
主要产物
这些反应形成的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能会生成亚砜或砜,而取代反应可能会引入各种官能团。
科学研究应用
化学: 作为合成更复杂分子的一种结构单元。
生物学: 作为探针用于研究涉及含硫杂环的生物学途径的潜在用途。
医学: 由于其独特的结构和生物活性,可能具有治疗应用。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
5-(3,4-二氢-2H-1-苯并噻喃-4-基)-4(1H)-嘧啶酮 S,S-二氧化物的作用机制将取决于其与分子靶标的具体相互作用。这些可能包括:
酶抑制: 与特定酶结合并抑制其活性。
受体调节: 与细胞受体相互作用以调节信号通路。
DNA/RNA 相互作用: 与核酸结合并影响基因表达。
相似化合物的比较
类似化合物
苯并噻喃衍生物: 具有类似苯并噻喃结构但具有不同官能团的化合物。
嘧啶酮衍生物: 具有嘧啶酮环但缺少 S,S-二氧化物官能团的化合物。
独特性
苯并噻喃和嘧啶酮环的存在以及 S,S-二氧化物官能团的存在使该化合物独一无二。这种结构特征的组合可以赋予独特的化学和生物学特性,使其与其他类似化合物区分开来。
属性
CAS 编号 |
153004-52-5 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC 名称 |
5-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O3S/c16-13-11(7-14-8-15-13)9-5-6-19(17,18)12-4-2-1-3-10(9)12/h1-4,7-9H,5-6H2,(H,14,15,16) |
InChI 键 |
LUTJILCNBNDOMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1C3=CN=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


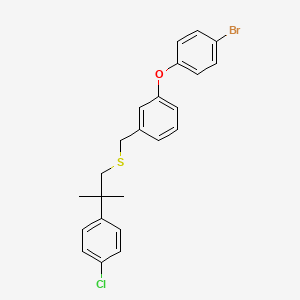
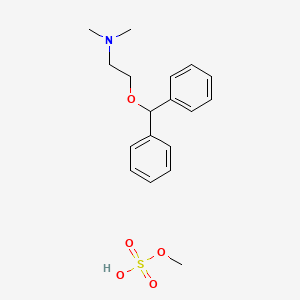

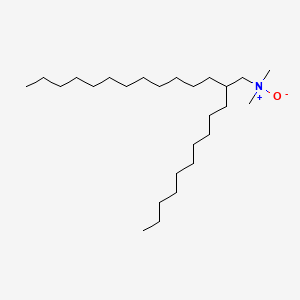


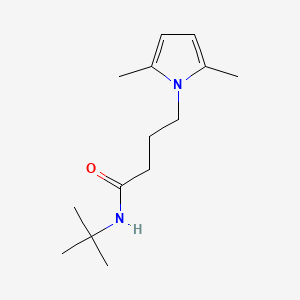
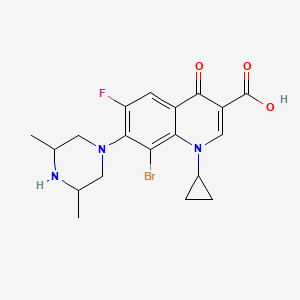


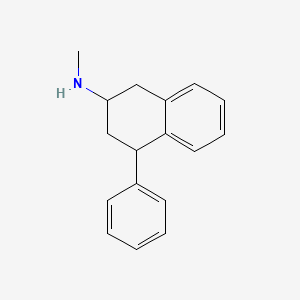
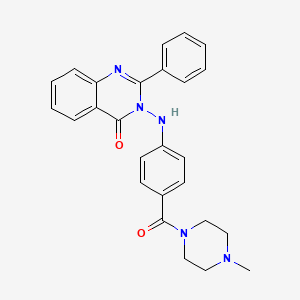

![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
